REACTION_SMILES
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[Br-:1].[C:5]1(=[C:11]([C:12]#[N:13])[C:14]#[N:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH:2](=[CH2:3])[Mg+:4]>>[CH:2](=[CH2:3])[C:5]1([CH:11]([C:12]#[N:13])[C:14]#[N:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(C#N)=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C[Mg+]
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Name
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Type
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product
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Smiles
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C=CC1(C(C#N)C#N)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |